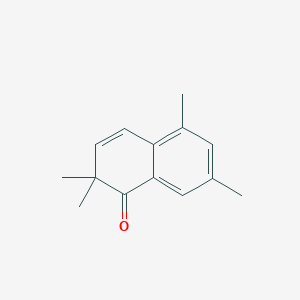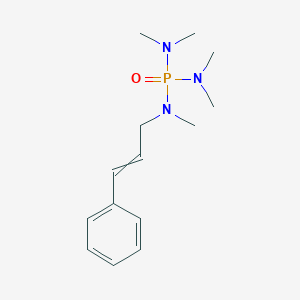
N,N,N',N',N''-Pentamethyl-N''-(3-phenylprop-2-en-1-yl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide: is a specialized organophosphorus compound It is characterized by its unique structure, which includes a phosphoric triamide core with pentamethyl and phenylprop-2-en-1-yl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide typically involves the reaction of phosphoric triamide with appropriate alkylating agents. One common method includes the use of methyl iodide and 3-phenylprop-2-en-1-yl bromide under basic conditions to achieve the desired substitution on the nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylprop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphoric triamides.
Applications De Recherche Scientifique
Chemistry: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzyme active sites, making it a candidate for drug development studies.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its enzyme inhibition properties. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is used in the synthesis of advanced materials, including polymers and coatings. Its ability to act as a catalyst or stabilizer in polymerization reactions is of particular interest.
Mécanisme D'action
The mechanism of action of N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide involves its interaction with molecular targets such as enzymes or metal ions. The compound’s phosphoric triamide core can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
N,N,N’,N’,N’'-Pentamethyldiethylenetriamine: An amine-based compound used in polymer synthesis and catalysis.
N,N,N’,N’,N’‘-Trimethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide: A related compound with fewer methyl groups, affecting its reactivity and applications.
Uniqueness: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor set it apart from other similar compounds.
Propriétés
Numéro CAS |
54784-79-1 |
|---|---|
Formule moléculaire |
C14H24N3OP |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C14H24N3OP/c1-15(2)19(18,16(3)4)17(5)13-9-12-14-10-7-6-8-11-14/h6-12H,13H2,1-5H3 |
Clé InChI |
YSTIVNYUEFWFRB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(N(C)C)N(C)CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


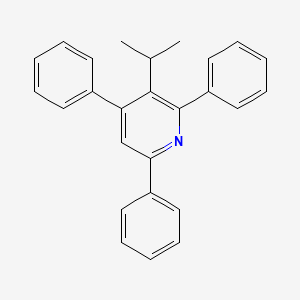
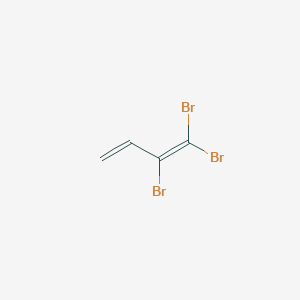
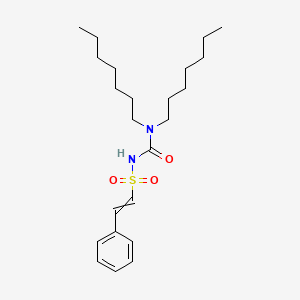
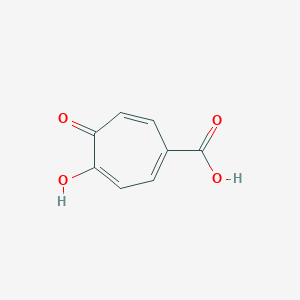

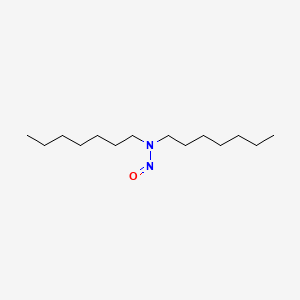
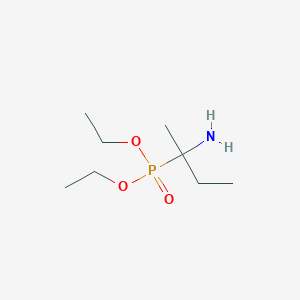
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
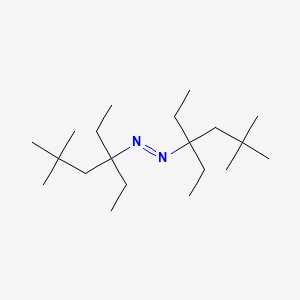
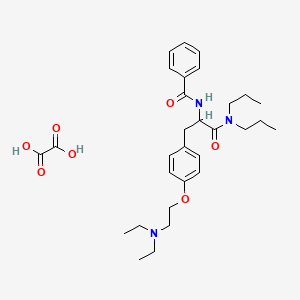
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
